

# Divinyl Sebacate: A Comprehensive Technical Guide for Advanced Polymer Synthesis

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## Compound of Interest

Compound Name: *Divinyl sebacate*

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For researchers, scientists, and professionals in drug development and materials science, the selection of monomers is a critical decision that dictates the ultimate properties and performance of a polymer. **Divinyl sebacate** (DVS) has emerged as a valuable building block, particularly in the realm of biodegradable and biocompatible polyesters. Its unique structure, featuring a flexible ten-carbon backbone and reactive vinyl ester end groups, offers a versatile platform for creating novel materials with tailored characteristics. This guide provides an in-depth exploration of **divinyl sebacate**, from its fundamental properties and safety considerations to its application in advanced polymer synthesis, with a focus on enzymatic catalysis.

## Core Molecular and Physical Properties

**Divinyl sebacate**, systematically named bis(ethenyl) decanedioate, is the diester of sebacic acid and vinyl alcohol.<sup>[1]</sup> Its molecular structure is key to its utility in polymer chemistry.

Table 1: Physicochemical Properties of **Divinyl Sebacate**

| Property          | Value   | Source    |
|-------------------|---|-----------|
| CAS Number        | 10355-50-7  | [2][3]    |
| Molecular Formula | C14H22O4  | [1][2][3] |
| Molecular Weight  | 254.32 g/mol  | [1][2]    |
| IUPAC Name        | bis(ethenyl) decanedioate                                     | [1][2]    |
| Boiling Point     | 142-144 °C at 3 mmHg  | [1]       |
| Synonyms          | Decanedioic acid divinyl ester,<br>Sebacic acid divinyl ester | [1][3]    |

The long aliphatic chain of the sebacate core imparts flexibility and hydrophobicity to the resulting polymers, while the vinyl ester groups serve as reactive sites for polymerization.

## Safety Data and Handling Precautions

A comprehensive, publicly available Safety Data Sheet (SDS) for **divinyl sebacate** is not readily found. Therefore, a cautious approach to handling is paramount, drawing upon the known hazards of similar chemical classes, such as other vinyl esters and sebacate esters.

General Safety Recommendations:

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical safety goggles, gloves resistant to organic chemicals, and a lab coat.
- **Ventilation:** Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors.
- **Incompatible Materials:** Avoid contact with strong oxidizing agents, acids, and bases, which could initiate uncontrolled polymerization or hydrolysis.
- **Storage:** Store in a cool, dry, and dark place in a tightly sealed container to prevent polymerization and degradation.

While sebacate esters like dibutyl sebacate and dioctyl sebacate are generally considered to have low toxicity, the vinyl ester functional groups in **divinyl sebacate** introduce a higher potential for reactivity.[4] Vinyl esters can undergo polymerization, and appropriate precautions should be taken to prevent accidental initiation by heat, light, or contaminants.

## Applications in Polymer Synthesis: The Rise of Enzymatic Catalysis

**Divinyl sebacate** is a key monomer in the synthesis of biodegradable polyesters, with significant applications in the biomedical field.[5] A major advantage of using divinyl esters is their suitability for enzymatic polymerization, a green chemistry approach that offers high selectivity and avoids the harsh conditions and metal catalysts associated with traditional methods.

### Rationale for Using Divinyl Sebacate in Enzymatic Polymerization

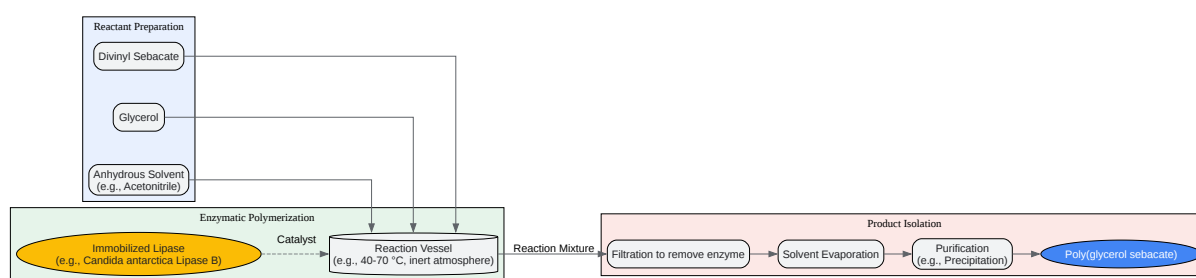
The choice of **divinyl sebacate** as a monomer in enzymatic polymerization is driven by several key factors:

- **Activated Monomer:** The vinyl ester groups are "activated," meaning they are more susceptible to nucleophilic attack by hydroxyl groups (from a co-monomer like glycerol or sorbitol) compared to the carboxylic acid groups of sebacic acid itself. This activation enhances the reaction rate under mild enzymatic conditions.
- **Irreversible Acylation:** The reaction proceeds via an irreversible acylation of the enzyme, with the release of vinyl alcohol, which tautomerizes to acetaldehyde. This prevents the reverse reaction (hydrolysis), driving the polymerization forward to achieve higher molecular weight polymers.
- **Regioselectivity:** Lipases, the class of enzymes commonly used, can exhibit high regioselectivity. For example, in the polymerization of **divinyl sebacate** and glycerol, lipases can preferentially acylate the primary hydroxyl groups of glycerol, leading to a more controlled polymer architecture.[6]

### Synthesis of Poly(glycerol sebacate) (PGS)

Poly(glycerol sebacate) is a biodegradable and biocompatible elastomer with significant potential in tissue engineering.[5] The enzymatic synthesis of PGS using **divinyl sebacate** offers a milder alternative to the conventional melt polycondensation of glycerol and sebacic acid.

#### Workflow for Enzymatic Synthesis of Poly(glycerol sebacate)



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Caption: Workflow for the enzymatic synthesis of poly(glycerol sebacate).

#### Experimental Protocol: Lipase-Catalyzed Synthesis of Poly(glycerol sebacate)

This protocol is a generalized representation based on methodologies found in the literature.[6] [7] Researchers should consult specific publications for precise conditions.

- **Reactant Preparation:** In a dry reaction vessel, dissolve equimolar amounts of **divinyl sebacate** and glycerol in an appropriate anhydrous solvent (e.g., acetonitrile or tetrahydrofuran).
- **Enzyme Addition:** Add an immobilized lipase, such as *Candida antarctica* lipase B (CALB), to the reaction mixture. The enzyme amount can vary, typically between 3-15% by weight of the monomers.
- **Reaction:** Stir the mixture at a controlled temperature (e.g., 40-70 °C) under an inert atmosphere (e.g., nitrogen or argon) for a specified time (e.g., 24-48 hours). The progress of the reaction can be monitored by techniques like Gel Permeation Chromatography (GPC) to determine the molecular weight of the polymer.
- **Enzyme Removal:** After the reaction is complete, remove the immobilized enzyme by filtration. The enzyme can often be washed, dried, and reused.
- **Product Isolation:** Remove the solvent from the filtrate under reduced pressure.
- **Purification:** The resulting polymer can be purified by precipitation in a non-solvent (e.g., methanol or ethanol) to remove unreacted monomers and oligomers.
- **Drying:** Dry the purified poly(glycerol sebacate) under vacuum until a constant weight is achieved.

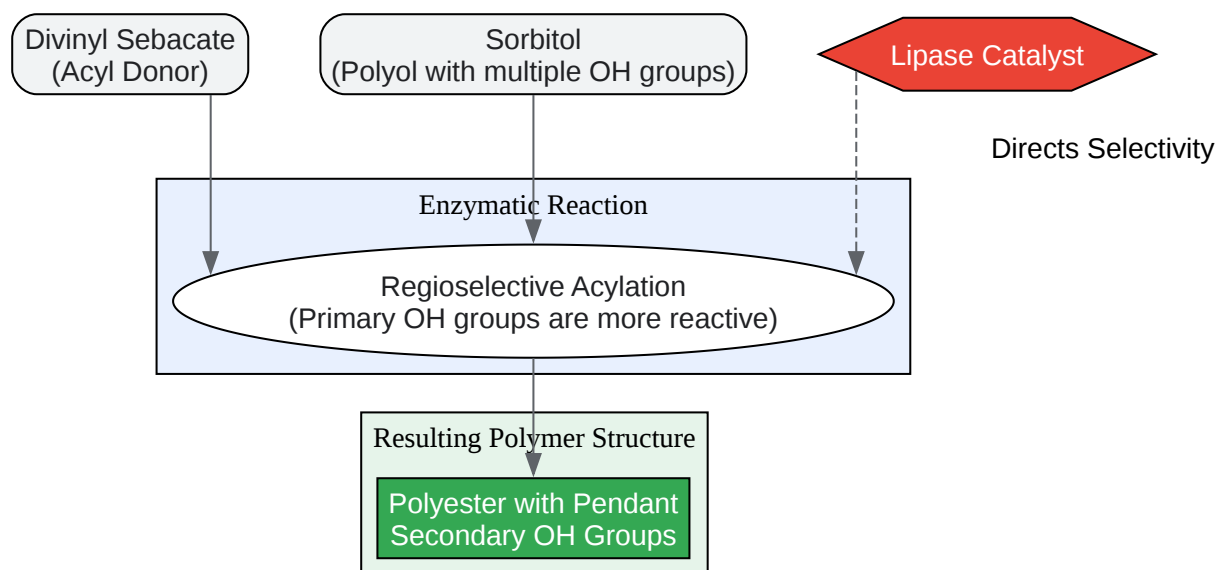
#### Causality in Experimental Choices:

- **Solvent Selection:** The choice of solvent is crucial for solubilizing the monomers and the growing polymer chains while maintaining enzyme activity. Anhydrous conditions are necessary to prevent hydrolysis of the ester bonds.<sup>[7]</sup>
- **Immobilized Enzyme:** Using an immobilized lipase simplifies the purification process, as the catalyst can be easily removed by filtration and potentially reused, making the process more cost-effective and sustainable.
- **Temperature Control:** The reaction temperature is a balance between achieving a reasonable reaction rate and maintaining the stability and activity of the enzyme.

## Synthesis of Other Novel Polyesters

The versatility of **divinyl sebacate** extends to its copolymerization with other polyols to create novel polyesters. For instance, the lipase-catalyzed polymerization of **divinyl sebacate** with sorbitol has been shown to produce sugar-containing polyesters.[8] In this reaction, the lipase demonstrates regioselectivity by primarily acylating the 1- and 6-position hydroxyl groups of sorbitol. This opens up possibilities for creating functional polyesters with pendant hydroxyl groups that can be further modified for applications such as drug conjugation.

### Logical Relationship in Regioselective Polymerization



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Caption: Regioselective polymerization of **divinyl sebacate** and sorbitol.

## Conclusion

**Divinyl sebacate** is a highly valuable and versatile monomer for researchers in polymer chemistry and drug development. Its utility in forming flexible, biodegradable polyesters, combined with its compatibility with green enzymatic synthesis methods, makes it an attractive

choice for creating advanced materials. While the lack of a specific, comprehensive SDS necessitates careful handling based on the reactivity of its functional groups, the well-documented applications in enzymatic polymerization provide a solid foundation for its use in the laboratory. By understanding the core principles of its reactivity and the rationale behind experimental protocols, scientists can effectively leverage **divinyl sebacate** to design and synthesize novel polymers with tailored properties for a wide range of applications, from tissue engineering scaffolds to controlled drug delivery systems.

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